Methyl 4-oxo-2-butenoate

Übersicht

Beschreibung

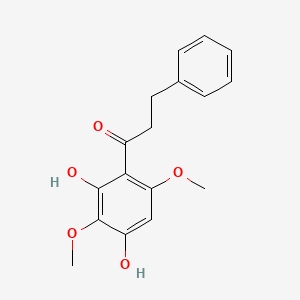

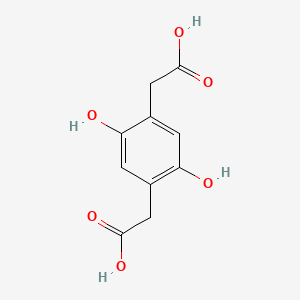

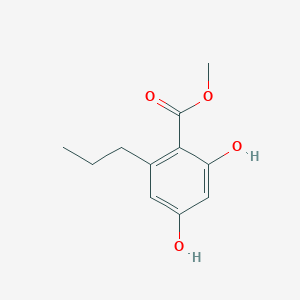

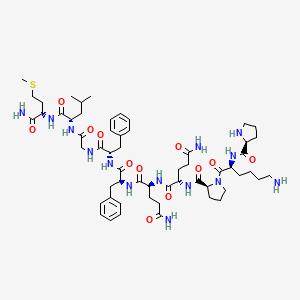

“Methyl 4-oxo-2-butenoate” is a chemical compound with the molecular formula C5H6O3 . It is a molecular structure that is useful in various biological and chemical applications .

Synthesis Analysis

The synthesis of 4-oxo-2-butenoic acids, such as “Methyl 4-oxo-2-butenoate”, can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates .Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-2-butenoate” is represented by the formula C5H6O3 . The average mass of this compound is 114.099 Da .Chemical Reactions Analysis

“Methyl 4-oxo-2-butenoate” can participate in various chemical reactions. For instance, it can undergo microwave-assisted aldol-condensation with methyl ketone derivatives and glyoxylic acid . This reaction is useful for the synthesis of 4-oxo-2-butenoic acids .Physical And Chemical Properties Analysis

“Methyl 4-oxo-2-butenoate” is a compound with a molecular weight of 114.1 . It has a melting point of 38-40 degrees Celsius . It is stored at a temperature of -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Enhanced Oil Recovery (EOR)

Fatty Acid Methyl Esters (FAMEs), including Fumaraldehydic Acid Methyl Ester, have been investigated for their potential in Enhanced Oil Recovery (EOR). The study involved two types of biomass-derived FAME, sourced from Rubber Seed Oil and Palm Kernel Oil, and two types of crude oil, Tapis and Dulang . The addition of 5% vol. FAME to Tapis crude oil demonstrated promise, with Methyl Laurate reducing the MMP by 17.12% and Methyl Oleate by 3.34% .

Industrial Processes and Biological Systems Monitoring

The analysis of FAMEs is of high relevance for monitoring and control of various industrial processes and biological systems . They are mainly investigated for quality or process control and serve as major components in biodiesel .

Food Industry

FAMEs are relevant substances in the food industry . They are used as food ingredients .

Microbiology

In microbiology, FAMEs are lipid metabolism products in plants and microorganisms .

Biodiesel Production

FAMEs, including Fumaraldehydic Acid Methyl Ester, are used in biodiesel production . They serve as major components in biodiesel .

Production of Surfactants, Emulsifiers, or Resins

FAMEs serve as platform chemicals and are used for large-scale industrial production of surfactants, emulsifiers, or resins .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of Fumaraldehydic Acid Methyl Ester are believed to be related to oxidative stress and inflammation . The compound has been found to interact with the fatty acid receptor GPR109A found in the lysosomes of immune cells . This receptor plays a crucial role in the regulation of immune responses and inflammation .

Mode of Action

Fumaraldehydic Acid Methyl Ester is thought to interfere with the cellular redox system . It disrupts the Keap1-Nrf2 binding, leading to the nuclear translocation of Nrf2 . This in turn activates a number of downstream antioxidant response genes . This mode of action is believed to be responsible for the positive actions of the compound in conditions involving oxidative stress and inflammation .

Biochemical Pathways

The compound is known to stimulate the Nrf2 pathway, which is activated in response to oxidative stress . It also affects the stress kinase p38MAPK pathway . These pathways play a crucial role in the body’s defense mechanisms against oxidative stress and inflammation .

Pharmacokinetics

Fumaraldehydic Acid Methyl Ester is a prodrug that is rapidly converted to its active metabolite, monomethyl fumarate (MMF), in vivo . The pharmacokinetics of this compound involve its rapid metabolism and conversion, which can have significant implications for its bioavailability and therapeutic effects .

Result of Action

The activation of antioxidant response genes by Fumaraldehydic Acid Methyl Ester can lead to robust anti-oxidative and anti-inflammatory effects . This can potentially benefit a number of disease conditions that involve inflammation and oxidative stress .

Eigenschaften

IUPAC Name |

methyl (E)-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h2-4H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBJVPSOOMDSPT-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-2-butenoate | |

CAS RN |

7327-99-3, 5837-72-9 | |

| Record name | Methyl 4-oxo-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-oxo-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (2E)-4-oxobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic applications of Fumaraldehydic Acid Methyl Ester (Methyl 4-oxo-2-butenoate)?

A: Fumaraldehydic Acid Methyl Ester serves as a versatile building block in organic synthesis. One notable application is its role in stereoselective Michael additions. [] For instance, researchers have demonstrated its use in the asymmetric synthesis of 3-Alkylsuccinaldehydic acid methyl esters. [] The compound reacts with Grignard reagents in the presence of a chiral auxiliary, (S)-2-(anilinomethyl)pyrrolidine, leading to highly enantioselective products after hydrolysis. []

Q2: Can you describe a specific example of how the structure of Fumaraldehydic Acid Methyl Ester (Methyl 4-oxo-2-butenoate) dictates its reactivity in a chemical synthesis?

A: In the total synthesis of (±)-5β,8α- androst-9(11)-ene-3,17-dione, Methyl 4-oxo-2-butenoate acts as a dienophile in a Diels-Alder reaction. [] The presence of the electron-withdrawing ester and ketone functionalities conjugated to the double bond enhances its reactivity towards dienes. The stereochemical outcome of the reaction is influenced by both the diene geometry and the SnCl4 catalyst, highlighting the importance of the double bond's position and the electronic nature of the substituents in Fumaraldehydic Acid Methyl Ester. []

Q3: Has Fumaraldehydic Acid Methyl Ester (Methyl 4-oxo-2-butenoate) been utilized in surface modification strategies?

A: Yes, the Michael acceptor properties of the α,β-unsaturated ketone moiety in Methyl 4-oxo-2-butenoate have been exploited for the development of fluorogenic reactive monolayers. [] This strategy involves the immobilization of a coumarin derivative bearing a Methyl 4-oxo-2-butenoate group onto a surface-bound azide monolayer. [] The fluorescence of the coumarin unit is quenched initially but is restored upon Michael addition of a thiol, enabling the detection and spatial visualization of thiol-containing molecules on the surface. [] This approach has potential applications in bioconjugation, bioassays, and materials science. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3029132.png)